2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride
Description
2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride is a halogenated pyridine derivative featuring a propanol group attached to the 3-position of a 5-bromo-substituted pyridine ring, with a hydrochloride counterion. The bromine atom enhances electronic properties, influencing reactivity and binding interactions, while the hydrochloride salt improves solubility for formulation purposes.
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-8(2,11)6-3-7(9)5-10-4-6;/h3-5,11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPSSJSPSDFTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-17-9 | |
| Record name | 3-Pyridinemethanol, 5-bromo-α,α-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 5-bromopyridine, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and solvent selection .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs with 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride, including halogenated aromatic systems, propanol/hydrochloride groups, or heterocyclic frameworks:
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Halogenated Aromatic Systems
- Target vs. 2-Bromo-3-methylpyridine : The target’s bromine is at the 5-position on a pyridine ring, while 2-Bromo-3-methylpyridine has bromine at the 2-position and a methyl group at the 3-position. This positional difference alters electronic effects and steric hindrance, impacting reactivity in substitution reactions.
- Target vs. 2-(5-Bromo-2-methoxyphenyl)pyrrolidine Hydrochloride : The latter features a brominated phenyl ring (methoxy substituent) instead of pyridine, reducing nitrogen’s electron-withdrawing effects. This may increase lipophilicity and alter metabolic stability.
Propanol and Hydrochloride Moieties
- Target vs. Betaxolol Hydrochloride : Betaxolol’s larger phenoxy-propanol structure and isopropylamino group enhance beta-1 adrenergic receptor selectivity, making it clinically relevant. The target’s simpler pyridyl-propanol structure lacks this pharmacological optimization.
Heterocyclic Diversity
- Target vs. The target’s pyridine-propanol system is more compact, favoring solubility.
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydrochloride salts (Target, Betaxolol , Pyrrolidine derivative ) generally exhibit higher aqueous solubility than non-ionic analogues.
- Lipophilicity: Betaxolol’s larger aromatic system (logP ~2.5) increases membrane permeability compared to the target’s pyridine-propanol system (estimated logP ~1.2).
- Metabolic Stability: Bromine in the target may reduce oxidative metabolism compared to non-halogenated analogues like Betaxolol.
Research and Industrial Relevance
- Synthetic Utility: The target’s pyridine-propanol framework is valuable for developing kinase inhibitors or receptor ligands, leveraging bromine’s directing effects in cross-coupling reactions .
- Pharmacological Potential: Structural parallels to Betaxolol suggest possible beta-adrenergic activity, though further studies are needed.
Biological Activity
2-(5-Bromo-3-pyridyl)-2-propanol hydrochloride is a compound of interest due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C8H10BrN1O
- Molecular Weight : 220.08 g/mol
- CAS Number : 74115-13-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Target Proteins : The compound has been shown to interact with specific receptors and enzymes, modulating their activity.
- Signaling Pathways : It influences pathways involved in inflammation and cellular signaling, potentially affecting the NF-κB and MAPK pathways, which are crucial in many inflammatory responses and diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers, such as IL-6 and TNF-α, in various experimental models.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate these mechanisms fully.
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that the compound may induce cytotoxic effects on certain cancer cell lines by disrupting cell proliferation pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint destruction. The study measured inflammatory markers before and after treatment, showing a marked decrease in pro-inflammatory cytokines.
Case Study: Cytotoxicity in Cancer Research
Another significant study evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated that treatment led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, demonstrating changes in cell cycle progression consistent with apoptosis induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
